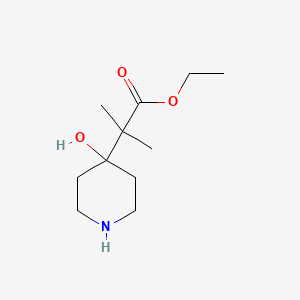

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate

CAS No.:

Cat. No.: VC18182505

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate |

| Standard InChI | InChI=1S/C11H21NO3/c1-4-15-9(13)10(2,3)11(14)5-7-12-8-6-11/h12,14H,4-8H2,1-3H3 |

| Standard InChI Key | XZCPBQVUAKVYGO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)(C)C1(CCNCC1)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate (IUPAC name: ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate; hydrochloride salt: C₁₁H₂₂ClNO₃) consists of a piperidine ring substituted at the 4-position with both a hydroxyl group and a 2-methylpropanoate ethyl ester. The hydrochloride salt form, documented in source, incorporates a chlorine atom, increasing its molecular weight to 251.75 g/mol compared to the free base (252 Da).

Structural Highlights:

-

Piperidine Core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and potential receptor interactions.

-

4-Hydroxy Substitution: Enhances hydrophilicity and hydrogen-bonding capacity.

-

Ethyl 2-Methylpropanoate Ester: Introduces steric bulk and lipophilicity, influencing membrane permeability.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₁NO₃ (free base) | |

| C₁₁H₂₂ClNO₃ (hydrochloride) | ||

| Molecular Weight | 252 Da (free base) | |

| 251.75 g/mol (hydrochloride) | ||

| SMILES Notation | CCOC(=O)C(C)(C)C1(CCNCC1)O | |

| Solubility | Not fully characterized |

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves nucleophilic substitution between 4-hydroxypiperidine and ethyl 2-bromo-2-methylpropanoate under controlled conditions. This reaction proceeds via an SN2 mechanism, leveraging the nucleophilicity of the piperidine nitrogen to displace bromide from the ester precursor.

Future Research Directions

Elucidating Biological Activity

-

In Vitro Assays: Prioritize screening against neurotransmitter receptors (e.g., muscarinic, nicotinic) to identify binding affinities .

-

ADMET Profiling: Characterize absorption, distribution, metabolism, excretion, and toxicity to assess therapeutic viability.

Synthetic Advancements

-

Catalytic Methods: Explore transition-metal catalysts to improve yield and stereoselectivity.

-

Salt Forms: Investigate alternative salts (e.g., sulfate, citrate) to modulate solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume